![molecular formula C21H22BNO4 B1303787 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione CAS No. 380430-66-0](/img/structure/B1303787.png)
2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione
Overview
Description
2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione, also known as 2-Phthalimidomethylphenylboronic acid, pinacol ester, is typically enzymes or proteins that contain active sites capable of interacting with boronic acid derivatives. These targets often include serine proteases and other enzymes involved in cellular signaling and metabolic pathways .
Mode of Action
This compound interacts with its targets through the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups present in the active sites of enzymes. This interaction can inhibit the enzyme’s activity by blocking substrate access or altering the enzyme’s conformation . The pinacol ester group enhances the stability and solubility of the compound, facilitating its interaction with the target enzymes.
Biochemical Pathways
The inhibition of target enzymes by 2-Phthalimidomethylphenylboronic acid, pinacol ester, affects various biochemical pathways. For instance, if the target is a serine protease, the compound can disrupt proteolytic processes essential for protein degradation and signaling. This can lead to downstream effects such as altered cell cycle progression, apoptosis, or changes in metabolic fluxes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The pinacol ester enhances the compound’s lipophilicity, improving its membrane permeability and bioavailability. Once absorbed, the compound is distributed to tissues where it can interact with target enzymes. Metabolism may involve hydrolysis of the ester group, releasing the active boronic acid . Excretion is typically via renal pathways.
Result of Action
At the molecular level, the compound’s action results in the inhibition of enzyme activity, leading to reduced substrate turnover and accumulation of specific intermediates. At the cellular level, this can manifest as changes in cell signaling, growth inhibition, or induction of apoptosis, depending on the specific enzymes targeted and pathways affected .
Action Environment
Environmental factors such as pH, temperature, and the presence of competing nucleophiles can influence the compound’s efficacy and stability. For example, acidic or basic conditions can affect the ionization state of the boronic acid group, altering its binding affinity to target enzymes. Similarly, high temperatures can increase the rate of hydrolysis of the pinacol ester, potentially reducing the compound’s stability .
Biochemical Analysis
Biochemical Properties
2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione plays a crucial role in biochemical reactions, particularly in the borylation of arenes and the preparation of fluorenylborolane . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of conjugated copolymers . The nature of these interactions often involves the formation of stable complexes that enhance the reactivity and selectivity of the compound in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action, allowing it to modulate biochemical pathways effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic pathways . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s effects become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound is present in the right place at the right time to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with a benzyl halide derivative containing the dioxaborolane group. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane ring to simpler boron-containing compounds.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the dioxaborolane ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Simpler boron-containing compounds.
Substitution: Benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, the compound can be used as a precursor for boron-containing drugs, which have applications in cancer therapy due to their ability to target specific cellular pathways .
Medicine
The compound’s derivatives are explored for their potential in boron neutron capture therapy (BNCT), a type of cancer treatment that utilizes boron atoms to target and destroy cancer cells .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is unique due to its isoindole-1,3-dione moiety, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)17-12-8-5-9-14(17)13-23-18(24)15-10-6-7-11-16(15)19(23)25/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXPHCDZEYKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378554 | |
| Record name | 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-66-0 | |
| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


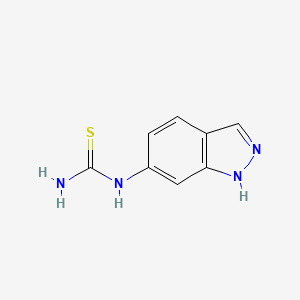
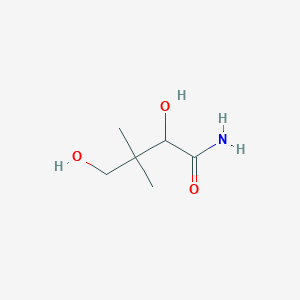
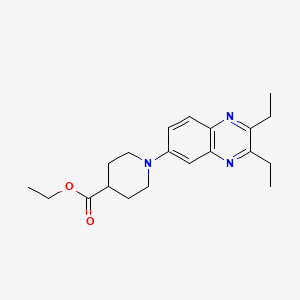
![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)





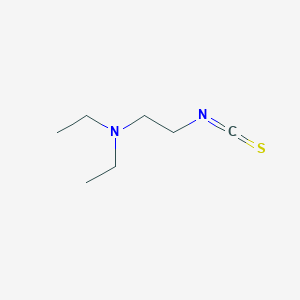
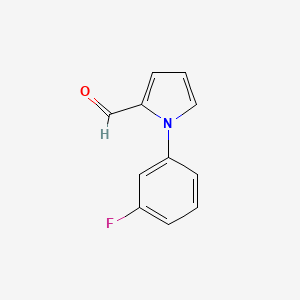
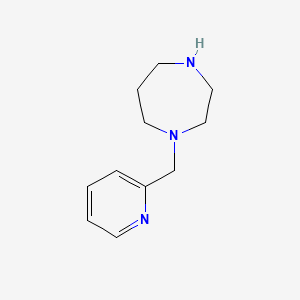
![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
